Epoxy Plasticizer Loading Limit: Triisopropylbiphenyl-Containing Formulation Achieves 3.6× the Loading Capacity of Dibutyl Phthalate Without Property Sacrifice
In epoxy resin systems, the conventional plasticizer dibutyl phthalate (DBP) exhibits a compatibility limit of approximately 10 wt%—above this threshold, desirable mechanical properties deteriorate [1]. By contrast, a plasticizer comprising a mixture of diisopropylbiphenyl and triisopropylbiphenyl (commercially exemplified as SURE SOL®-300, 65 wt% di-/35 wt% tri-) achieves compatible loading levels up to approximately 36 wt% without property loss [1]. At 28 wt% and 34 wt% loading in EPON 828 epoxy cured with triethylenetetramine, the plasticized composite retained good mechanical properties; at 36 wt%, the formulation remained fully compatible [2]. This represents a 3.6-fold increase in plasticizer incorporation capacity over DBP, enabling greater formulation flexibility and cost reduction through increased extender loading.
| Evidence Dimension | Maximum compatible plasticizer loading level in epoxy thermoset (EPON 828 / TETA cure) |
|---|---|
| Target Compound Data | Up to ~36 wt% (as 65:35 di-/triisopropylbiphenyl mixture) |
| Comparator Or Baseline | Dibutyl phthalate (DBP): ~10 wt% maximum |
| Quantified Difference | ~26 percentage point increase; ~3.6× higher loading limit |
| Conditions | Epoxy resin EPON 828 (bisphenol-A/epichlorohydrin), TETA hardener, ASTM D-543 immersion testing; Patent US 5,696,184 Examples 2–5 |
Why This Matters
A 3.6× higher plasticizer loading ceiling directly translates into formulation cost reduction, extended filler/plasticizer tolerance, and maintenance of chemical resistance at loading levels where DBP-based systems fail—critical for epoxy formulators evaluating non-phthalate alternatives.
- [1] Tatman, J. B.; Hahn, G. R.; Earhart, H. W. U.S. Patent 5,696,184. 'Lower alkyl biphenyls as plasticizers.' Columns 1–6; Examples 2–5. Filed 29 Nov 1995, issued 9 Dec 1997. Assignee: Koch Industries, Inc. View Source
- [2] Tatman, J. B.; Hahn, G. R.; Earhart, H. W. U.S. Patent 5,489,646 (parent to 5,696,184). 'Lower alkyl biphenyls as plasticizers.' Columns 10–14; SURE SOL®-300-epoxy composites at 28, 34, and 36 wt% loading. Filed 10 Jan 1994. View Source
